molecular formula C12H10ClNO B2921199 2-(Benzyloxy)-5-chloropyridine CAS No. 215437-47-1

2-(Benzyloxy)-5-chloropyridine

Cat. No.: B2921199
CAS No.: 215437-47-1
M. Wt: 219.67
InChI Key: SXOVMWQGOMWDHU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by a benzyl ether group attached to the second position and a chlorine atom at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloropyridine typically involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of a base such as potassium hydroxide. The reaction is carried out in anhydrous toluene at reflux temperature (approximately 130°C) with azeotropic removal of water. This method yields this compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-chloropyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    5-Chloro-2-methoxypyridine: Contains a methoxy group instead of a benzyl ether group, leading to different reactivity and applications.

    2-(Benzyloxy)-3-chloropyridine: The chlorine atom is in a different position, affecting its chemical behavior and reactivity.

Properties

IUPAC Name

5-chloro-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVMWQGOMWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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